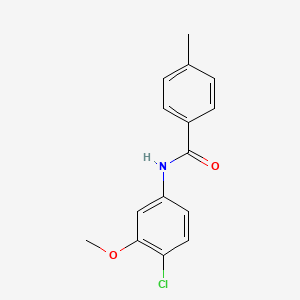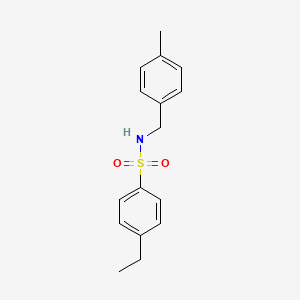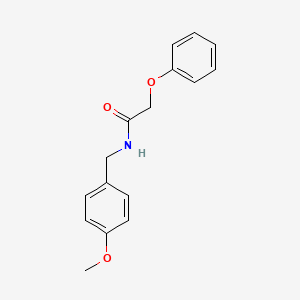
N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide, also known as CM-157, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide has been studied for its potential therapeutic applications in various areas, including neuroprotection, anti-inflammatory effects, and analgesia. In a study conducted by Zhang et al., this compound was shown to have neuroprotective effects in a mouse model of cerebral ischemia-reperfusion injury. The study demonstrated that this compound reduced brain infarct volume and improved neurological deficits. In another study by Xu et al., this compound was shown to have anti-inflammatory effects in a mouse model of acute lung injury. The study demonstrated that this compound reduced lung inflammation and improved lung function. Additionally, this compound has been shown to have analgesic effects in a study conducted by Wang et al., where it was found to reduce pain sensitivity in rats.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide is not fully understood. However, studies have suggested that it may act through various pathways, including the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway and the inhibition of the nuclear factor kappa B (NF-κB) pathway. The activation of the AMPK pathway has been shown to have neuroprotective and anti-inflammatory effects, while the inhibition of the NF-κB pathway has been shown to reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al., this compound was found to increase the expression of brain-derived neurotrophic factor (BDNF) and reduce the expression of pro-inflammatory cytokines in a mouse model of cerebral ischemia-reperfusion injury. BDNF is a protein that promotes the survival and growth of neurons, while pro-inflammatory cytokines are proteins that promote inflammation. In another study by Xu et al., this compound was found to reduce the levels of pro-inflammatory cytokines in a mouse model of acute lung injury. Additionally, this compound has been shown to reduce pain sensitivity in rats, as demonstrated in a study conducted by Wang et al.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide in lab experiments is its potential therapeutic applications in various areas, including neuroprotection, anti-inflammatory effects, and analgesia. Additionally, this compound is a synthetic compound, which allows for greater control over its properties and purity. However, a limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide. One potential direction is to further investigate its mechanism of action in order to optimize its use in various therapeutic applications. Additionally, future studies could explore the potential of this compound in treating other conditions, such as neurodegenerative diseases and chronic pain. Furthermore, studies could investigate the potential of this compound in combination with other compounds to enhance its therapeutic effects. Overall, the study of this compound has the potential to lead to the development of novel therapies for various diseases and conditions.
Métodos De Síntesis
The synthesis of N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide involves the reaction between 4-chloro-3-methoxyaniline and 4-methylbenzoyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of this compound, which can be purified through recrystallization or column chromatography.
Propiedades
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-3-5-11(6-4-10)15(18)17-12-7-8-13(16)14(9-12)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFHDCSEGVUBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5767275.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5767283.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5767295.png)

![6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5767307.png)

